molecular formula C22H32O2 B583656 4,4-Dimethyl Retinoic Acid CAS No. 104182-09-4

4,4-Dimethyl Retinoic Acid

Cat. No.: B583656
CAS No.: 104182-09-4
M. Wt: 328.496
InChI Key: XRAHVFWRNAIIPG-ZYXNGHQDSA-N
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Description

4,4-Dimethyl Retinoic Acid is a synthetic analog of retinoic acid, a metabolite of vitamin A (retinol). Retinoic acid plays a crucial role in regulating cell growth, differentiation, and apoptosis. The compound is characterized by its molecular formula C22H32O2 and a molecular weight of 328.49 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl Retinoic Acid interacts with various enzymes and proteins, primarily through its role as a ligand for nuclear retinoic acid receptors (RARs) . These interactions are crucial in regulating gene expression related to cell growth, differentiation, and apoptosis.

Cellular Effects

This compound influences cell function by modulating gene expression. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for nuclear retinoic acid receptors (RARs), which regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that high retinoic acid signaling early in development promotes certain cell fates and suppresses others in retinal organoids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on dosage effects of this compound specifically are currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin A . It is derived from retinol (vitamin A) as a metabolic product, and its metabolism to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, is precisely regulated .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . For instance, a retinoic acid receptor alpha (RARA)–specific agonist was found to change the subcellular localization of certain proteins from the nucleus to the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl Retinoic Acid typically involves the modification of retinoic acid through various chemical reactions. One common method includes the alkylation of retinoic acid to introduce the dimethyl groups at the 4,4-positions. This process often requires the use of strong bases and alkylating agents under controlled conditions to ensure the selective introduction of the dimethyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinoic acid analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAHVFWRNAIIPG-ZYXNGHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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